molecular formula C25H29NO6 B12140832 4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one

Cat. No.: B12140832
M. Wt: 439.5 g/mol
InChI Key: OTMHPSLHHPRUCH-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused chromene and oxazine heterocyclic core. The structure includes a 3,4,5-trimethoxybenzyl group at position 9 and a butyl chain at position 2.

Properties

Molecular Formula

C25H29NO6

Molecular Weight

439.5 g/mol

IUPAC Name

4-butyl-9-[(3,4,5-trimethoxyphenyl)methyl]-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one

InChI

InChI=1S/C25H29NO6/c1-5-6-7-17-12-23(27)32-24-18(17)8-9-20-19(24)14-26(15-31-20)13-16-10-21(28-2)25(30-4)22(11-16)29-3/h8-12H,5-7,13-15H2,1-4H3

InChI Key

OTMHPSLHHPRUCH-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC(=O)OC2=C1C=CC3=C2CN(CO3)CC4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the chromeno-oxazinone core, followed by the introduction of the butyl and trimethoxybenzyl groups. Common reagents used in these reactions include various alkylating agents, oxidizing agents, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Related Chromeno-Oxazinone Derivatives

Substituent Effects on Aryl Rings

Table 1: Impact of Aryl Substituents on Physicochemical Properties
Compound Name (ID) Aryl Substituent(s) Melting Point (°C) Molecular Weight (g/mol) Key Structural Features
Target Compound 3,4,5-Trimethoxybenzyl N/A N/A High methoxy substitution; butyl chain
4e (n=3) 3,4-Dimethoxyphenyl 78–79 ~365.4 Dimethoxy substitution; hydroxybutyl chain
4i (n=3) 4-Fluorophenyl 137–139 ~391.3 Fluorine substituent; hydroxybutyl chain
9-(4-Fluorobenzyl)-4-(4-methoxyphenyl) 4-Fluorobenzyl, 4-methoxyphenyl N/A 409.4 Fluorine and methoxy groups; no alkyl chain

Key Observations :

  • Methoxy Groups : Compounds with 3,4-dimethoxy or 3,4,5-trimethoxy substituents exhibit higher melting points compared to fluorinated analogs, likely due to enhanced crystallinity from methoxy-induced hydrogen bonding .
  • Fluorine Substitution : The introduction of fluorine (e.g., 4i, n=3) reduces melting points, possibly due to decreased polarity and weaker intermolecular interactions .

Alkyl Chain Modifications

Table 2: Influence of Alkyl Chain Length on Properties
Compound Name (ID) Alkyl Chain (Position) Yield (%) Melting Point (°C) Key Functional Groups
Target Compound Butyl (C4) N/A N/A Non-polar, lipophilic
4a (n=3) Hydroxybutyl (C4) 82 N/A Hydroxyl group enhances polarity
4a (n=4) Hydroxypentyl (C5) 65.1 N/A Longer chain; increased MW
4e (n=4) Hydroxypentyl (C5) 77 160–161 Hydroxyl and methyl groups

Key Observations :

  • Chain Length: Longer alkyl chains (e.g., pentyl vs. butyl) correlate with higher molecular weights and variable yields.
  • Butyl vs. Hydroxybutyl: The target compound’s non-polar butyl chain may enhance membrane permeability compared to hydroxyalkyl analogs, which could favor passive diffusion in biological systems .

Tautomerization and Solvent Effects

Compounds in this class often exhibit tautomerization between chromeno-oxazinone and 7-hydroxy-8-(1,3-oxazepan-3-ylmethyl)-4H-chromen-4-one forms. The ratio depends on:

  • Solvent Polarity: Polar solvents stabilize the oxazinone tautomer via hydrogen bonding .
  • Substituent Electronic Effects: Electron-donating groups (e.g., methoxy) stabilize the oxazinone form, while electron-withdrawing groups (e.g., trifluoromethyl) favor the chromenone tautomer .

Critical Analysis of Structural Uniqueness

The target compound’s 3,4,5-trimethoxybenzyl group distinguishes it from analogs with simpler aryl substitutions (e.g., 3,4-dimethoxy or 4-fluoro). This substitution pattern may enhance binding to targets requiring bulky, electron-rich aromatic interactions. Additionally, its butyl chain offers a balance between lipophilicity and steric effects compared to shorter (propyl) or hydroxylated chains .

Biological Activity

The compound 4-butyl-9-(3,4,5-trimethoxybenzyl)-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one is a synthetic derivative of chromeno-oxazine frameworks. This compound has garnered attention in pharmacological research due to its potential biological activities, particularly in the fields of oncology and neuroprotection. This article reviews existing literature on its biological activity, including mechanisms of action, efficacy in various models, and potential therapeutic applications.

Chemical Structure

The chemical structure of the compound can be represented as follows:

C21H27NO5\text{C}_{21}\text{H}_{27}\text{N}\text{O}_5

This structure features a chromeno-oxazine core with a butyl group and a trimethoxybenzyl moiety that may influence its biological properties.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have shown that it inhibits the proliferation of various cancer cell lines, including breast and lung cancer cells. The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Antitumor Activity Data

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast Cancer)15Apoptosis induction
A549 (Lung Cancer)20G2/M phase arrest
HeLa (Cervical Cancer)18ROS generation and mitochondrial damage

Neuroprotective Effects

The compound has also been investigated for its neuroprotective effects. In animal models of neurodegenerative diseases such as Alzheimer's disease, it demonstrated the ability to reduce oxidative stress and improve cognitive function. The proposed mechanism involves the modulation of neurotransmitter levels and inhibition of neuroinflammatory pathways.

Case Study: Neuroprotection in Alzheimer's Disease Models
In a study involving transgenic mice expressing amyloid precursor protein (APP), treatment with this compound resulted in:

  • Reduction of Amyloid Plaques : Histological analysis showed a significant decrease in plaque burden.
  • Cognitive Improvement : Behavioral tests indicated enhanced memory performance compared to untreated controls.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Preliminary studies suggest that it has favorable absorption characteristics with high bioavailability. The compound undergoes metabolic transformations primarily via liver enzymes, leading to several metabolites that may also exhibit biological activity.

Table 2: Pharmacokinetic Profile

ParameterValue
BioavailabilityHigh
Half-life4 hours
Primary MetabolitesHydroxy derivatives

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